![molecular formula C8H16O2 B13290140 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol](/img/structure/B13290140.png)
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol is an organic compound with the molecular formula C8H16O2. It consists of a cyclobutane ring substituted with a hydroxymethyl group and a propan-2-ol group. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with formaldehyde and a reducing agent to introduce the hydroxymethyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and propan-2-ol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler cyclobutane derivative with a single hydroxyl group.
Cyclobutanone: A cyclobutane derivative with a ketone group.
Cyclobutylmethanol: A cyclobutane derivative with a hydroxymethyl group.
Uniqueness
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol group on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other cyclobutane derivatives.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-7(2,10)8(6-9)4-3-5-8/h9-10H,3-6H2,1-2H3 |
InChI Key |
MVMULGOSDGCHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCC1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


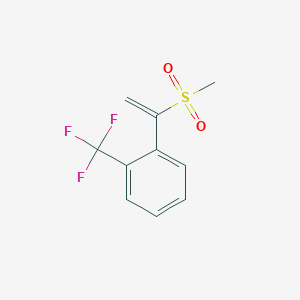
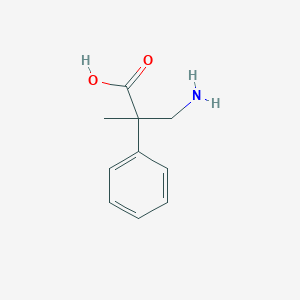
![[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)
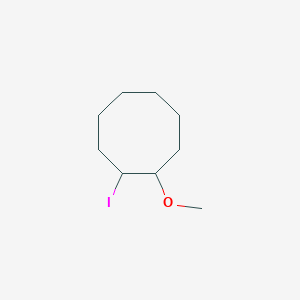
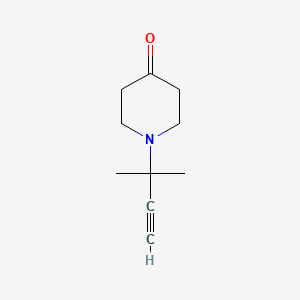

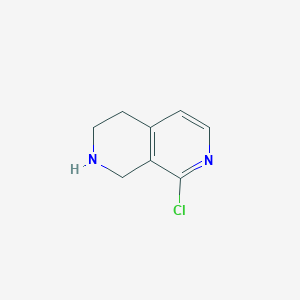
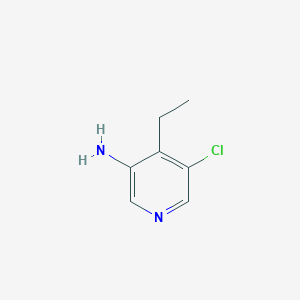

![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13290105.png)
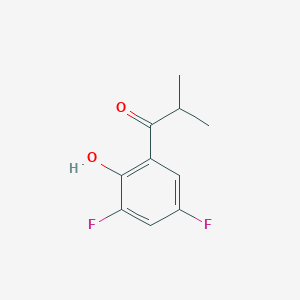
![(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13290125.png)
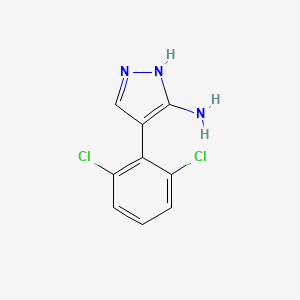
![(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13290137.png)
